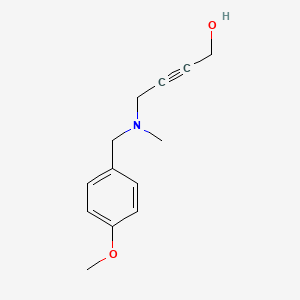

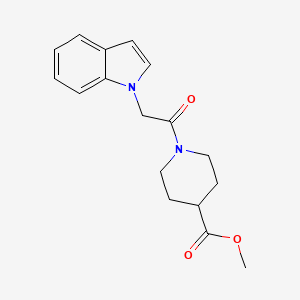

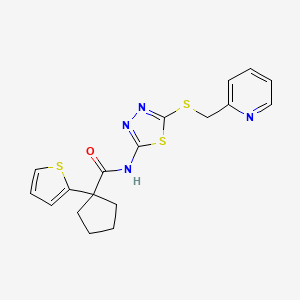

![molecular formula C17H13N3O4 B2918574 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide CAS No. 897616-45-4](/img/structure/B2918574.png)

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the reaction of ligand, 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (HL), and cobalt nitrate . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound is complex. For example, in a cobalt complex synthesized from a similar compound, the Co(II) complex existed as a mononuclear complex with distorted square-pyramidal geometry . The metal center was coordinated by two molecules from the bidentate ligand (HL) and an O atom from the coordinated water molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Antiviral Research

Pyrimido[1,2-a]benzimidazoles and related compounds have shown promise in antiviral research. The structural similarity to nucleosides makes them potential candidates for antiviral drugs . The compound’s ability to interact with viral enzymes or receptors could be explored to develop new treatments for viral infections.

Antimicrobial Potential

Compounds with the pyrido[1,2-a]pyrimidin-3-yl moiety have been associated with antimicrobial properties . Research into the compound’s efficacy against various bacterial strains could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Activity

The benzodioxole moiety present in the compound is often explored for its anticancer potential. Investigating the compound’s ability to inhibit cancer cell growth or induce apoptosis could contribute to cancer therapy research .

Electrochemical Applications

While not directly related to the compound , research into two-dimensional manganese-based materials highlights the importance of electrochemical properties in compounds . The compound’s electrochemical behavior could be studied for potential applications in energy storage or catalysis.

Enzyme Inhibition

The compound’s structure suggests it could act as an enzyme inhibitor. This application could be particularly relevant in the design of drugs targeting specific metabolic pathways or diseases related to enzyme dysfunction .

Molecular Docking Studies

Molecular docking studies could be conducted to predict the compound’s interaction with various biological targets. This application is crucial in drug discovery, where the compound’s binding affinity and selectivity for certain proteins are of interest .

Synthetic Methodology Development

The compound could serve as a key intermediate in the synthesis of more complex molecules. Research into its reactivity and the development of novel synthetic routes could expand the toolbox of organic chemists .

Material Science

Given the compound’s potential electrochemical properties, it could be investigated for use in material science, particularly in the development of new materials with specific electronic or photonic properties .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activities and potential therapeutic applications. Pyrimidine derivatives are of wide interest due to their diverse biological potential , and further modification of these compounds could lead to the development of new therapeutics.

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

It is known that similar compounds, such as pyrido[2,3-d]pyrimidines, can undergo various chemical reactions, including condensation and cyclization . These reactions may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities, suggesting they may affect a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-10-15(17(22)20-7-3-2-4-14(20)18-10)19-16(21)11-5-6-12-13(8-11)24-9-23-12/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEVXYDTOUQFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

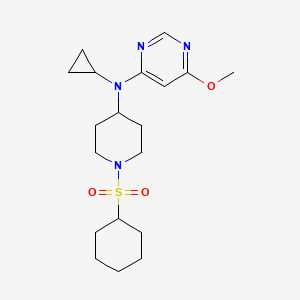

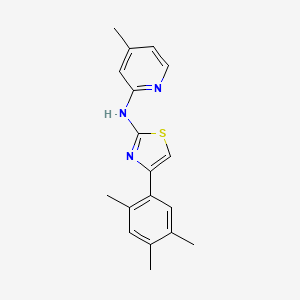

![1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)

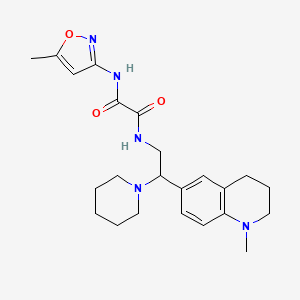

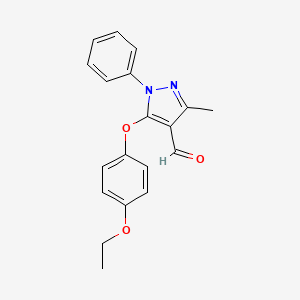

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)

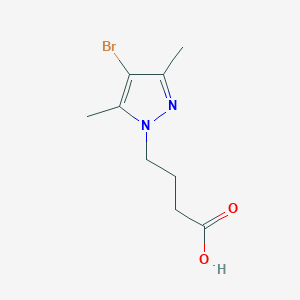

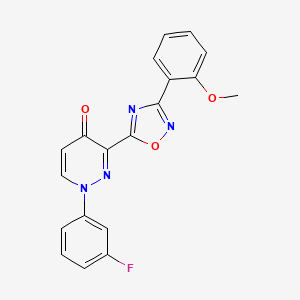

![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)

![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)

![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)